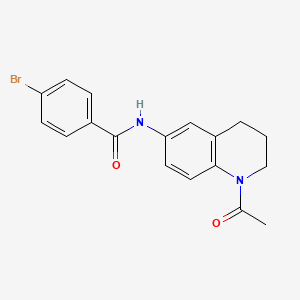

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide is a compound that can be categorized within the family of tetrahydroisoquinolines, which are heterocyclic aromatic compounds. These compounds have been the subject of various studies due to their potential pharmacological properties and their presence in numerous natural products.

Synthesis Analysis

The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been demonstrated through a short and convenient protocol that allows for a broad range of substituents on both aromatic rings with high functional group tolerance. The process begins with the condensation of ortho-brominated aromatic aldehydes and primary aromatic amines under reductive conditions to yield N-aryl 2-bromobenzylamines. The C-3/C-4-unit of the tetrahydroisoquinoline is then introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions. The final step involves cyclization via intramolecular reductive amination to produce the desired N-aryl-1,2,3,4-tetrahydroisoquinolines .

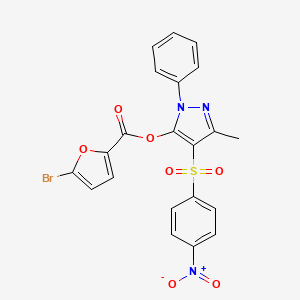

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines, including the N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide, is characterized by a bicyclic system that includes a benzene ring fused to a heterocyclic ring containing nitrogen. The presence of substituents like the acetyl group and the bromobenzamide moiety can influence the chemical behavior and physical properties of the molecule.

Chemical Reactions Analysis

In a related study, the radical-mediated cyclization of norephedrine derived o-bromobenzamide was found to be stereoselective, favoring the trans-diastereoisomer. This process led to the formation of enantiomerically enriched tetrahydroisoquinolines. The stereochemical outcomes of such cyclizations can be predicted using transition state modeling, which is crucial for understanding the reactivity and selectivity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide are not detailed in the provided papers, tetrahydroisoquinolines, in general, are known to have properties that are influenced by their structural features. The presence of the bromine atom and the acetyl group can affect the compound's polarity, solubility, and reactivity. These properties are essential for the compound's potential applications in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthetic Methodology

Tetrahydroquinoline derivatives, including those structurally related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide, have been explored for their roles in catalysis and synthetic methods. For instance, Rakshit et al. (2011) describe a Rh(III)-catalyzed oxidative olefination that involves directed C-H bond activation of N-methoxybenzamides, showcasing the versatility and efficiency of using directing groups for selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Pharmaceutical Development

Research on tetrahydroquinoline and related compounds also extends to pharmaceutical applications. For example, Umehara et al. (2009) identified human metabolites of a novel inhibitor of the If current channel expressed in the sinus node of the heart, showing the importance of these compounds in the development of treatments for stable angina and atrial fibrillation (Umehara et al., 2009).

Biochemical Studies

Compounds structurally similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide have been evaluated for their biochemical properties as well. For instance, Corbel et al. (2009) investigated the molecular target site for DEET, an insect repellent, showing its inhibition of cholinesterase activity in both insect and mammalian nervous systems, highlighting the diverse biochemical interactions of related compounds (Corbel et al., 2009).

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUWFXWZTHJKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)

![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)

![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)